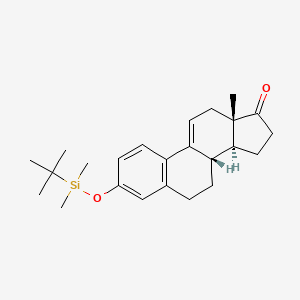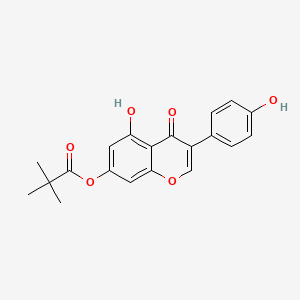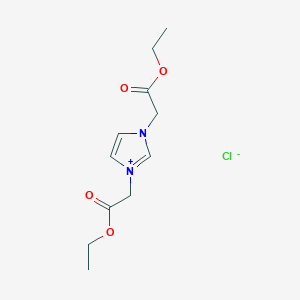
1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride is a chemical compound with the molecular formula C11H17N2O4Cl It is known for its unique structure, which includes an imidazolium core substituted with ethoxy and oxoethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride typically involves the reaction of imidazole with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or oxoethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted imidazolium compounds.
Applications De Recherche Scientifique
1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other imidazolium-based compounds and ionic liquids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the formulation of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride involves its interaction with molecular targets through its imidazolium core and substituent groups. The compound can form hydrogen bonds, electrostatic interactions, and van der Waals forces with various biomolecules, influencing their function and activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2-hydroxy-2-oxoethyl)-1H-imidazolium Chloride: Similar structure but with hydroxy groups instead of ethoxy groups.
1,3-Bis(2-methoxy-2-oxoethyl)-1H-imidazolium Chloride: Similar structure but with methoxy groups instead of ethoxy groups.
1,3-Bis(2-oxoethyl)-1H-imidazolium Chloride: Lacks the ethoxy groups, leading to different chemical properties.
Uniqueness
1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride is unique due to its specific substituent groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C11H17ClN2O4 |
|---|---|
Poids moléculaire |
276.71 g/mol |
Nom IUPAC |
ethyl 2-[3-(2-ethoxy-2-oxoethyl)imidazol-3-ium-1-yl]acetate;chloride |
InChI |
InChI=1S/C11H17N2O4.ClH/c1-3-16-10(14)7-12-5-6-13(9-12)8-11(15)17-4-2;/h5-6,9H,3-4,7-8H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
MAJKZDUHJIAAEJ-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)CN1C=C[N+](=C1)CC(=O)OCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-4-[(Methoxycarbonyl)amino]-5-oxo-pentanoic Acid Ethyl Ester](/img/structure/B13437083.png)
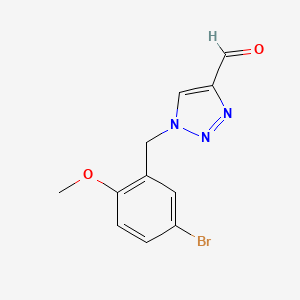
![5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide](/img/structure/B13437096.png)
![Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate](/img/structure/B13437100.png)
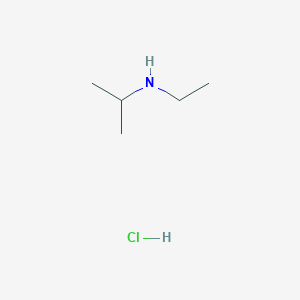
![3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13437113.png)
![(3E,5E)-6-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hepta-3,5-dien-2-one](/img/structure/B13437119.png)
![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol](/img/structure/B13437121.png)
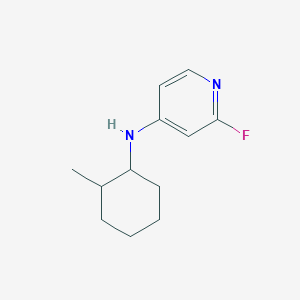
![6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]](/img/structure/B13437124.png)
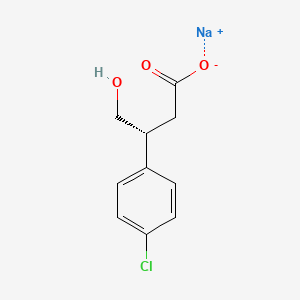
![[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate](/img/structure/B13437138.png)
